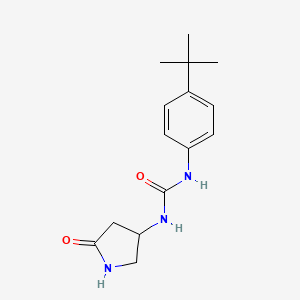
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea, also known as 5-oxo-4-t-butyl-1-pyrrolidinecarboxylic acid tert-butyl ester, is a synthetic compound that has been used in a variety of research applications. It is a white to off-white crystalline solid that is soluble in organic solvents, such as ethanol and diethyl ether. Its structure consists of a tert-butyl group attached to a pyrrolidine ring, with a carbonyl group at the end. The compound has been used in various scientific research applications, such as drug design, synthetic organic chemistry, and biochemistry.
Applications De Recherche Scientifique
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester has been used in a variety of scientific research applications. It has been used in drug design, as a starting material for the synthesis of other compounds, and in biochemistry. In drug design, 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester has been used as a model compound to study the interactions between drugs and their targets. In synthetic organic chemistry, the compound has been used as a starting material for the synthesis of other compounds. In biochemistry, the compound has been used to study the effects of other compounds on the biochemical and physiological processes of living organisms.
Mécanisme D'action
The mechanism of action of 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester is not yet fully understood. However, it is believed that the compound interacts with proteins and enzymes in the body, causing changes in their activity. This may lead to changes in the biochemical and physiological processes of the organism, depending on the target proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester are not yet fully understood. However, it is believed that the compound may have an effect on the activity of certain proteins and enzymes, leading to changes in the biochemical and physiological processes of the organism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester in laboratory experiments include its availability, low cost, and ease of synthesis. It can also be used as a model compound to study the interactions between drugs and their targets. The main limitation of using this compound in laboratory experiments is the lack of information regarding its biochemical and physiological effects.
Orientations Futures
Future research on 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester should focus on understanding its biochemical and physiological effects. Additionally, further research should be conducted to determine its potential applications in drug design, synthetic organic chemistry, and biochemistry. Other potential areas of research include the development of new synthesis methods and the exploration of new uses for the compound.
Méthodes De Synthèse
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester can be synthesized from the reaction of tert-butyl bromide and 5-oxopyrrolidine-3-carboxylic acid. The reaction is carried out in an aqueous solution of sodium hydroxide, and the product is isolated by the addition of aqueous hydrochloric acid. The product is then purified by recrystallization.
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15(2,3)10-4-6-11(7-5-10)17-14(20)18-12-8-13(19)16-9-12/h4-7,12H,8-9H2,1-3H3,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFRDAXTGOYHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

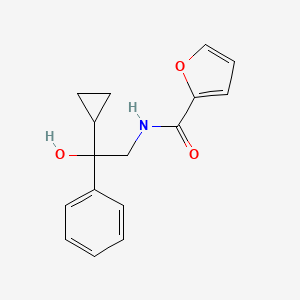


![3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide](/img/structure/B6503683.png)

![N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6503708.png)
![1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea](/img/structure/B6503716.png)
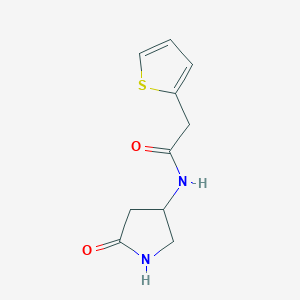
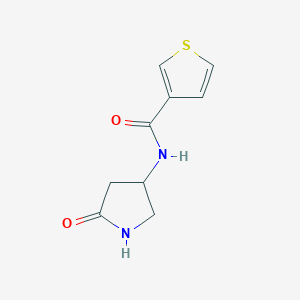
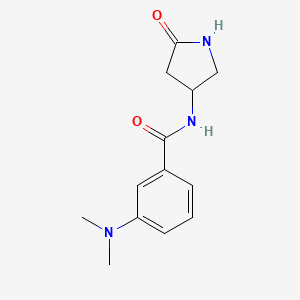


![5-amino-1-phenyl-6-(prop-2-en-1-ylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6503756.png)
